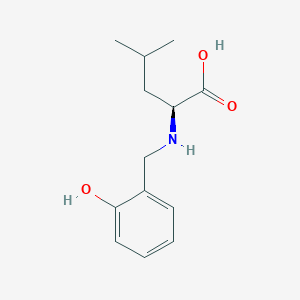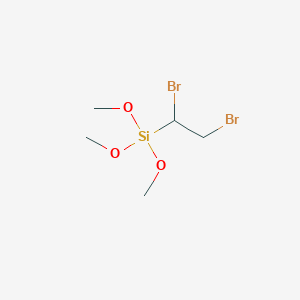
(1,2-Dibromoethyl)(trimethoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2-二溴乙基)(三甲氧基)硅烷是一种有机硅化合物,分子式为C5H12Br2O3Si。该化合物以硅原子连接的溴原子和甲氧基基团的存在为特征。由于其独特的性质,它常用于各种化学反应和工业应用。
准备方法
合成路线和反应条件
(1,2-二溴乙基)(三甲氧基)硅烷的合成通常涉及1,2-二溴乙烷与三甲氧基硅烷的反应。该反应在受控条件下进行,以确保形成所需产物。一般反应式如下:
1,2-二溴乙烷+三甲氧基硅烷→(1,2-二溴乙基)(三甲氧基)硅烷
反应条件通常包括使用甲苯等溶剂和催化剂来促进反应。将混合物加热到特定温度并保持一段时间以达到最佳产率。
工业生产方法
在工业环境中,(1,2-二溴乙基)(三甲氧基)硅烷的生产使用大型反应器和连续流动工艺进行放大。仔细监测反应参数,以确保最终产品的一致性和高纯度。使用蒸馏和结晶等先进的纯化技术来去除任何杂质。
化学反应分析
反应类型
(1,2-二溴乙基)(三甲氧基)硅烷会发生各种化学反应,包括:
取代反应: 溴原子可以被其他亲核试剂(如胺或硫醇)取代。
水解: 甲氧基可以水解生成硅醇基。
缩合反应: 该化合物可以参与缩合反应形成硅氧烷键。
常用试剂和条件
亲核试剂: 胺、硫醇和醇通常用于取代反应。
酸性或碱性条件: 水解反应通常在酸性或碱性条件下进行,以促进甲氧基的断裂。
催化剂: 酸或碱等催化剂通常用于提高反应速率。
主要形成的产物
取代的硅烷: 由取代反应形成的产物。
硅醇: 由水解反应形成的产物。
硅氧烷: 由缩合反应形成的产物。
科学研究应用
(1,2-二溴乙基)(三甲氧基)硅烷在科学研究中具有广泛的应用,包括:
化学: 用作合成各种有机硅化合物的先驱体。
生物学: 用于修饰生物分子,以提高其稳定性和功能。
医学: 研究其在药物递送系统中的潜在用途以及作为医疗器械中的组成部分。
工业: 由于其能够与各种基材形成牢固的键,因此用于生产涂料、粘合剂和密封剂。
作用机制
(1,2-二溴乙基)(三甲氧基)硅烷的作用机制涉及其官能团与目标分子的相互作用。溴原子可以参与亲核取代反应,而甲氧基可以发生水解生成反应性硅醇基。这些硅醇基可以进一步反应生成硅氧烷键,从而有助于该化合物的粘合和粘合性能。
相似化合物的比较
类似化合物
三甲氧基硅烷: 一种更简单的化合物,只有甲氧基连接到硅。
1,2-二溴乙烷: 含有溴原子,但缺少甲氧基和硅原子。
(3-溴丙基)(三甲氧基)硅烷: 结构类似,但烷基链长度不同。
独特性
(1,2-二溴乙基)(三甲氧基)硅烷的独特之处在于它将溴原子和甲氧基连接到硅原子上。这种组合赋予了其独特的反应性和多功能性,使其适合于各种领域中的广泛应用。
属性
CAS 编号 |
144025-19-4 |
|---|---|
分子式 |
C5H12Br2O3Si |
分子量 |
308.04 g/mol |
IUPAC 名称 |
1,2-dibromoethyl(trimethoxy)silane |
InChI |
InChI=1S/C5H12Br2O3Si/c1-8-11(9-2,10-3)5(7)4-6/h5H,4H2,1-3H3 |
InChI 键 |
JVIKXJYDWZMCJJ-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](C(CBr)Br)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B12563642.png)
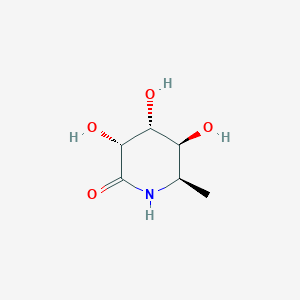
![Benzamide, N-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12563655.png)
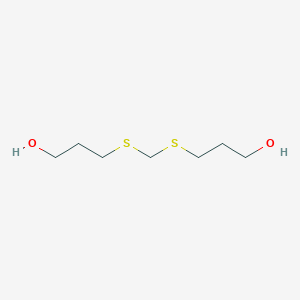
![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)

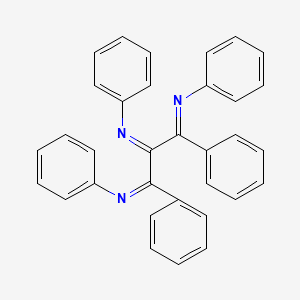
![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)
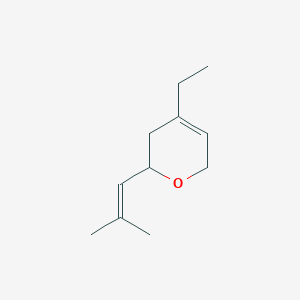
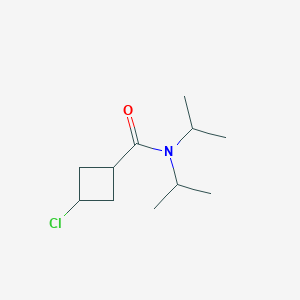

![Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate](/img/structure/B12563708.png)
![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)
